molecular formula C13H18INO2 B1653048 6,7-Dimethoxy-1,2-dimethyl-3,4-dihydroisoquinolin-2-ium iodide CAS No. 17104-28-8

6,7-Dimethoxy-1,2-dimethyl-3,4-dihydroisoquinolin-2-ium iodide

Cat. No. B1653048
CAS RN: 17104-28-8
M. Wt: 347.19 g/mol
InChI Key: UHNVVUZXKYWSMO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-1,2-dimethyl-3,4-dihydroisoquinolin-2-ium iodide is a useful research compound. Its molecular formula is C13H18INO2 and its molecular weight is 347.19 g/mol. The purity is usually 95%.
The exact mass of the compound 6,7-Dimethoxy-1,2-dimethyl-3,4-dihydroisoquinolin-2-ium iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6,7-Dimethoxy-1,2-dimethyl-3,4-dihydroisoquinolin-2-ium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dimethoxy-1,2-dimethyl-3,4-dihydroisoquinolin-2-ium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

17104-28-8

Molecular Formula

C13H18INO2

Molecular Weight

347.19 g/mol

IUPAC Name

6,7-dimethoxy-1,2-dimethyl-3,4-dihydroisoquinolin-2-ium;iodide

InChI

InChI=1S/C13H18NO2.HI/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

UHNVVUZXKYWSMO-UHFFFAOYSA-M

SMILES

CC1=[N+](CCC2=CC(=C(C=C12)OC)OC)C.[I-]

Canonical SMILES

CC1=[N+](CCC2=CC(=C(C=C12)OC)OC)C.[I-]

Other CAS RN

17104-28-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline in acetone was added methyl iodide and the reaction mixture was stirred at room temperature for 16 hours. A bright yellow precipitate formed. The by-products and methyl iodide were removed in vacuo to afford the desired compound in 95% yield.
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